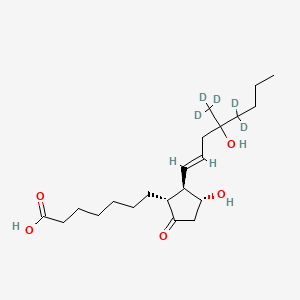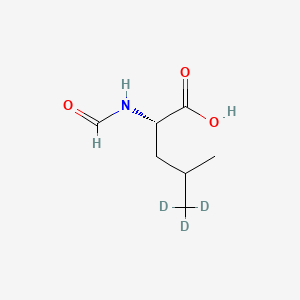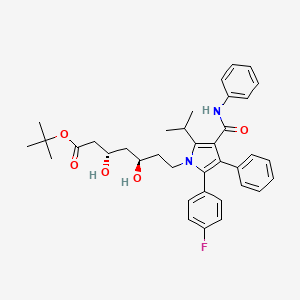
10-trans-Atorvastatin tert-Butyl Ester
Overview
Description
10-trans-Atorvastatin tert-Butyl Ester is a synthetic derivative of atorvastatin, a widely prescribed cholesterol-lowering drug. This compound is often used as an intermediate in the preparation of atorvastatin and its impurities. It is characterized by its molecular formula C40H47FN2O5 and a molecular weight of 654.82 g/mol .
Mechanism of Action
Target of Action
10-trans-Atorvastatin tert-Butyl Ester is an intermediate in the preparation of Atorvastatin . Atorvastatin is a well-known statin drug that primarily targets the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis in the liver .
Mode of Action
As an intermediate in the synthesis of Atorvastatin, this compound contributes to the overall action of the final compound. Atorvastatin, the end product, works by competitively inhibiting HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Atorvastatin leads to a decrease in mevalonate levels, which in turn results in reduced cholesterol synthesis. This triggers a compensatory increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream, mediated by an upregulation of LDL receptors on hepatocytes . The net effect is a reduction in circulating LDL cholesterol levels, which is beneficial in the management of hypercholesterolemia and associated cardiovascular diseases .
Pharmacokinetics
Atorvastatin is well-absorbed following oral administration, extensively metabolized in the liver (the primary site of action), and eliminated via bile and urine .
Result of Action
The action of this compound, through its contribution to the synthesis of Atorvastatin, results in a significant reduction in circulating LDL cholesterol levels. This can lead to a decrease in the risk of atherosclerotic plaque formation and progression, thereby reducing the risk of cardiovascular events such as heart attacks and strokes .
Action Environment
The action of this compound, and by extension Atorvastatin, can be influenced by various environmental factors. These include the patient’s diet, lifestyle, co-administered medications, and genetic factors affecting drug metabolism. For instance, a diet high in cholesterol can counteract the cholesterol-lowering effects of Atorvastatin . Similarly, certain medications can interact with Atorvastatin, affecting its metabolism and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-trans-Atorvastatin tert-Butyl Ester typically involves multiple steps, including the formation of key intermediates. One common method involves the use of tert-butyl acetate and specific catalysts to achieve the desired esterification. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane, DMSO, and chloroform .
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 10-trans-Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
10-trans-Atorvastatin tert-Butyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of atorvastatin and related compounds.
Biology: Studied for its potential effects on cellular pathways and cholesterol metabolism.
Medicine: Investigated for its role in improving the bioavailability of atorvastatin.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Comparison with Similar Compounds
Atorvastatin: The parent compound, widely used as a cholesterol-lowering drug.
Rosuvastatin: Another statin with a similar mechanism of action.
Simvastatin: A statin used for similar therapeutic purposes
Uniqueness: 10-trans-Atorvastatin tert-Butyl Ester is unique due to its specific ester functional group, which can enhance the bioavailability and stability of atorvastatin. This makes it a valuable intermediate in the pharmaceutical industry.
Properties
IUPAC Name |
tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKKGVOCBYRML-IHLOFXLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675641 | |
| Record name | tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217751-95-5 | |
| Record name | tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






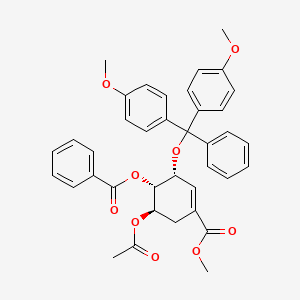

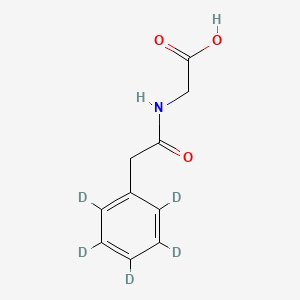
![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)
![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)
